Ethyl 3-(methylthio)butyrate
Overview
Description
Ethyl 3-(methylthio)butyrate, also known as FEMA 3836, is a flavoring agent . It has a sulfury odor and is used in various food products . It is a fatty acid ester .
Molecular Structure Analysis
The molecular formula of this compound is C7H14O2S . Unfortunately, the specific molecular structure analysis for this compound is not available in the search results.Physical and Chemical Properties Analysis
This compound is a colorless to pale yellow liquid with a sulfury odor . It is very slightly soluble in water but soluble in alcohols and oils . It has a molecular weight of 162.24 , a boiling point of 101-103°C (at 15 mm Hg) , a refractive index of 1.462-1.468 , and a specific gravity of 0.880-0.887 .Scientific Research Applications
1. Decomposition Analysis
Rosier et al. (2015) explored the use of Ethyl 3-(methylthio)butyrate in the decomposition process, identifying volatile organic compounds (VOCs) from human and animal remains. This compound was part of a group used to differentiate between human and animal remains, which could be valuable in forensic investigations and the training of cadaver dogs (Rosier et al., 2015).
2. Enzymatic Resolution
Benfatti et al. (2007) conducted a study on the enzymatic resolution of this compound derivatives using Pseudomonas cepacia lipase. This research is significant in the field of organic chemistry, particularly in producing enantiomerically pure compounds (Benfatti et al., 2007).
3. Synthesis Improvement
Paludo et al. (2015) investigated the synthesis of Ethyl butyrate, an ester with mango and banana notes, using ultrasound energy and molecular sieves. This study highlights the potential for improving esterification reactions, including those involving this compound (Paludo et al., 2015).
4. Chemical Synthesis and Structure
Minga (2005) focused on the synthesis and crystal structure of a compound related to this compound. This research contributes to our understanding of chemical structures and could aid in the development of new materials or pharmaceuticals (Minga, 2005).
5. Volatile Organic Compound Analysis
Mochalski et al. (2014) analyzed VOCs metabolized by human umbilical vein endothelial cells, including this compound. This research is crucial for understanding cellular processes and potentially developing diagnostic tools based on VOC analysis (Mochalski et al., 2014).
Safety and Hazards
Ethyl 3-(methylthio)butyrate is considered harmful in contact with skin . It is also a flammable liquid . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound . In case of accidental ingestion or contact, immediate medical attention is advised .
Properties
IUPAC Name |
ethyl 3-methylsulfanylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-4-9-7(8)5-6(2)10-3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOGJNGOEGQVPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946037 | |
Record name | Ethyl 3-(methylsulfanyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20946037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with sulfury odour | |
Record name | Ethyl 3-(methylthio)butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/522/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
very slightly soluble in water; soluble in alcohols and oils | |
Record name | Ethyl 3-(methylthio)butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/522/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.880-0.887 | |
Record name | Ethyl 3-(methylthio)butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/522/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
233665-96-8 | |
Record name | Ethyl 3-(methylthio)butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233665968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-(methylsulfanyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20946037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL-3-METHYL THIOBUTYRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 3-(METHYLTHIO)BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3KKZ020B3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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